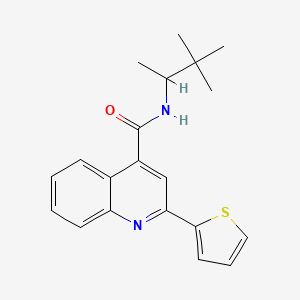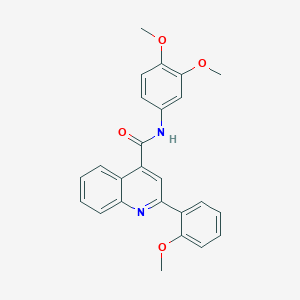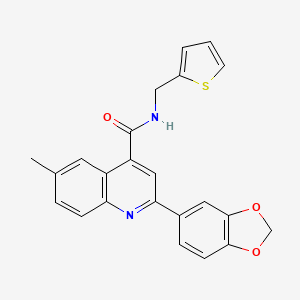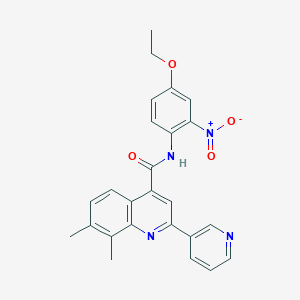
2-(3-bromophenyl)-6-chloro-4-quinolinecarboxamide
説明
2-(3-bromophenyl)-6-chloro-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2-(3-bromophenyl)-6-chloro-4-quinolinecarboxamide involves the inhibition of various cellular processes that are essential for the survival and proliferation of cancer cells and infectious agents. This compound has been shown to inhibit the activity of various enzymes and proteins that are involved in cell division, DNA replication, and protein synthesis.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-6-chloro-4-quinolinecarboxamide has been shown to have significant biochemical and physiological effects on cancer cells and infectious agents. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the suppression of tumor growth and metastasis. Additionally, this compound has been shown to inhibit the growth and replication of various infectious agents, including malaria and tuberculosis.
実験室実験の利点と制限
The advantages of using 2-(3-bromophenyl)-6-chloro-4-quinolinecarboxamide in lab experiments include its potent anticancer and antimicrobial activity, as well as its relatively low toxicity and side effects. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential for resistance development in cancer cells and infectious agents.
将来の方向性
There are several future directions for the study of 2-(3-bromophenyl)-6-chloro-4-quinolinecarboxamide. One potential direction is the development of new and more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Additionally, further research is needed to explore the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of new analogs and derivatives of 2-(3-bromophenyl)-6-chloro-4-quinolinecarboxamide could lead to the discovery of even more potent and selective anticancer and antimicrobial agents.
科学的研究の応用
2-(3-bromophenyl)-6-chloro-4-quinolinecarboxamide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have significant anticancer activity against various types of cancer cells, including lung cancer, breast cancer, and colon cancer. Additionally, this compound has been studied for its potential applications in the treatment of infectious diseases such as malaria and tuberculosis.
特性
IUPAC Name |
2-(3-bromophenyl)-6-chloroquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O/c17-10-3-1-2-9(6-10)15-8-13(16(19)21)12-7-11(18)4-5-14(12)20-15/h1-8H,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSGKAUUPQMHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-methoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162247.png)

![methyl 3-({[2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4162261.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4162264.png)
![N-{3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162272.png)
![6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162276.png)


![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide hydrochloride](/img/structure/B4162316.png)
![1-(2-chlorobenzyl)-4-[(cyclopropylmethyl)amino]-2-pyrrolidinone](/img/structure/B4162321.png)

![6-bromo-N-[1-methyl-2-(1-piperidinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162343.png)
![8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B4162350.png)
